N-(6-Methoxypyridin-2-yl)-N-methyl-1H-imidazole-1-carbothioamide
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Overview
Description
N-(6-Methoxypyridin-2-yl)-N-methyl-1H-imidazole-1-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxypyridine ring, an imidazole ring, and a carbothioamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxypyridin-2-yl)-N-methyl-1H-imidazole-1-carbothioamide typically involves the reaction of 6-methoxypyridine-2-amine with N-methylimidazole-1-carbothioamide under specific conditions. One common method includes dissolving 6-methoxypyridine-2-amine in ethanol and adding N-methylimidazole-1-carbothioamide. The mixture is then refluxed at a temperature of around 65°C for several hours with a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxypyridin-2-yl)-N-methyl-1H-imidazole-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Scientific Research Applications
N-(6-Methoxypyridin-2-yl)-N-methyl-1H-imidazole-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Methoxypyridin-2-yl)-N-methyl-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt the normal biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- N,N′-Bis((6-methoxylpyridin-2-yl)methylene)-p-phenylenediimine
Uniqueness
N-(6-Methoxypyridin-2-yl)-N-methyl-1H-imidazole-1-carbothioamide stands out due to its unique combination of a methoxypyridine ring and an imidazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
919533-75-8 |
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Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
N-(6-methoxypyridin-2-yl)-N-methylimidazole-1-carbothioamide |
InChI |
InChI=1S/C11H12N4OS/c1-14(11(17)15-7-6-12-8-15)9-4-3-5-10(13-9)16-2/h3-8H,1-2H3 |
InChI Key |
PVGJRWZFYNNQDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=CC=C1)OC)C(=S)N2C=CN=C2 |
Origin of Product |
United States |
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